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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two tyrosine kinase inhibitors, PD173955 and

imatinib (STI-571), in the context of Chronic Myeloid Leukemia (CML) treatment. It is designed

to offer a comprehensive overview of their mechanisms of action, preclinical efficacy, and the

experimental methodologies used for their evaluation.

Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the

Philadelphia chromosome, which results from a reciprocal translocation between chromosomes

9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively

active Bcr-Abl tyrosine kinase, a key driver of the disease. The development of tyrosine kinase

inhibitors (TKIs) that target Bcr-Abl has revolutionized CML treatment. Imatinib (STI-571), the

first-in-class TKI, has transformed CML into a manageable chronic condition for many patients.

[1][2] However, the emergence of resistance has necessitated the development of new

inhibitors.[3] PD173955 is a potent pyrido[2,3-d]pyrimidine derivative that has demonstrated

significant inhibitory activity against Bcr-Abl and other tyrosine kinases.[4][5]

Mechanism of Action
Both imatinib and PD173955 are ATP-competitive inhibitors of the Bcr-Abl tyrosine kinase.

However, they exhibit distinct binding modes to the kinase domain.
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Imatinib (STI-571): Imatinib stabilizes the inactive "closed" conformation of the Abl kinase

domain, where the activation loop (A-loop) is folded in a way that blocks the ATP-binding site.

[6][7] This specific binding requirement means that imatinib is less effective against mutations

that favor the active "open" conformation of the kinase.[3]

PD173955: In contrast, PD173955 is a dual Src/Abl inhibitor that can bind to both the active

and inactive conformations of the Abl kinase domain.[7][8] This broader binding capability

suggests that PD173955 may be effective against certain imatinib-resistant mutations.[7]

Mechanism of Action: Imatinib vs. PD173955
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Figure 1: Comparative mechanism of Bcr-Abl inhibition.

Quantitative Data Comparison
The following tables summarize the in vitro potency of PD173955 and imatinib against Bcr-Abl

and other kinases, as well as their effects on CML cell lines.

Table 1: In Vitro Kinase Inhibition
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Compound Target Kinase IC50 (nM) Reference

PD173955 Bcr-Abl 1-2 [4][5][9]

c-Kit ~25 [4]

Imatinib (STI-571) Bcr-Abl ~250-1000 [4][6]

c-Kit Potent Inhibitor [10]

PDGFR Potent Inhibitor [10]

Table 2: Inhibition of Bcr-Abl-Dependent Cell Growth

Compound Cell Line IC50 (nM) Reference

PD173955 Various Bcr-Abl+ lines 2-35 [4][5][9]

Imatinib (STI-571) K562
Micromolar

concentrations
[6]

Experimental Protocols
Detailed methodologies for key comparative experiments are outlined below.

In Vitro Bcr-Abl Kinase Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity

of the Bcr-Abl kinase.

Protocol:

Reagents: Recombinant Bcr-Abl enzyme, a suitable substrate (e.g., GST-Crk), ATP (with γ-

³²P-ATP for radioactive detection), and various concentrations of the test compounds

(PD173955 and imatinib).[1]

Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the recombinant Bcr-

Abl enzyme, the substrate, and the test compound at various concentrations.[1]
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Initiation: Initiate the kinase reaction by adding ATP.[1]

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).[1]

Termination: Stop the reaction by adding SDS-PAGE loading buffer.[1]

Analysis:

Separate the proteins by SDS-PAGE.[1]

For radioactive assays, expose the gel to a phosphor screen and quantify the

incorporation of ³²P into the substrate to determine the extent of inhibition.[1]

For non-radioactive assays, immunoblotting with anti-phosphotyrosine antibodies can be

used to detect substrate phosphorylation.
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Workflow: In Vitro Kinase Assay
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Figure 2: Generalized workflow for an in vitro kinase assay.
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Cellular Proliferation Assay ([³H]Thymidine
Incorporation)
Objective: To assess the effect of the compounds on the proliferation of Bcr-Abl-dependent

CML cell lines.

Protocol:

Cell Culture: Culture Bcr-Abl-dependent CML cell lines (e.g., K562, R10(+)) in appropriate

media.

Drug Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of

PD173955 or imatinib.

Pre-incubation: Pre-incubate the cells with the drugs for a period of time (e.g., 48 hours).[4]

Radiolabeling: Add [³H]thymidine to each well and incubate for an additional period (e.g., 18

hours) to allow for incorporation into newly synthesized DNA.[4]

Harvesting: Harvest the cells onto filter mats and measure the incorporated radioactivity

using a scintillation counter.

Analysis: Calculate the percentage of inhibition of [³H]thymidine uptake relative to untreated

control cells to determine the IC50 value for cell proliferation.

Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compounds on the cell cycle distribution of CML cells.

Protocol:

Cell Treatment: Treat Bcr-Abl-dependent CML cells with PD173955 or imatinib at various

concentrations for a specified duration.

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold ethanol.

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye

(e.g., propidium iodide) and RNase A.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1684432?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/62/15/4244/509094/Characterization-of-Potent-Inhibitors-of-the-Bcr
https://aacrjournals.org/cancerres/article/62/15/4244/509094/Characterization-of-Potent-Inhibitors-of-the-Bcr
https://www.benchchem.com/product/b1684432?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of

cells in each phase of the cell cycle (G1, S, and G2/M). Studies have shown that PD173955
can induce cell cycle arrest in the G1 phase.[4][5]

Imatinib in the Clinical Setting
Imatinib was the first signal transduction inhibitor used clinically for CML and gained FDA

approval as a first-line treatment in 2002.[11] Clinical trials, such as the landmark International

Randomized Study of Interferon and STI571 (IRIS), demonstrated the superiority of imatinib

over the previous standard of care (interferon-alpha plus cytarabine).[2][11] At 18 months, the

complete cytogenetic response rate for imatinib was 76% compared to 15% for the control arm.

[2][11] Long-term follow-up of the IRIS trial showed an overall survival rate of 83.3% at 10

years for patients treated with imatinib.[2][12]

Resistance to Imatinib
Despite its success, a significant number of patients develop resistance to imatinib.[3]

Mechanisms of resistance can be broadly categorized as Bcr-Abl-dependent or -independent.

Bcr-Abl-dependent resistance often involves point mutations in the kinase domain that either

impair imatinib binding or stabilize the active conformation of the kinase.[3] The T315I

"gatekeeper" mutation is a common cause of resistance to imatinib and other second-

generation TKIs.[3] Bcr-Abl-independent resistance can involve the activation of alternative

signaling pathways, such as those involving Src family kinases (SFKs).[13]

The Potential of PD173955
The ability of PD173955 to inhibit both the active and inactive conformations of Bcr-Abl, as well

as its activity against SFKs, suggests it could be a valuable therapeutic agent, particularly in

cases of imatinib resistance.[7] Its high potency in preclinical studies underscores its potential

for further investigation in the treatment of CML.[4][5]

Summary and Conclusion
Imatinib has fundamentally changed the treatment landscape for CML, offering durable

responses and long-term survival for many patients.[1] Its mechanism of action, which involves
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stabilizing the inactive conformation of Bcr-Abl, is highly specific. However, this specificity is

also a vulnerability, leading to resistance in a subset of patients. PD173955 represents a potent

alternative with a different binding mode that allows it to inhibit both active and inactive forms of

Bcr-Abl. Its dual Src/Abl inhibitory activity may also help to overcome certain mechanisms of

resistance. The preclinical data strongly supports the continued investigation of PD173955 and

similar compounds as potential therapeutic options for CML, including in the context of imatinib

resistance.
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[https://www.benchchem.com/product/b1684432#pd173955-vs-imatinib-sti-571-in-cml-
treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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